N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)naphthalene-2-sulfonamide
Overview
Description
N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)naphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C20H23NO2S and its molecular weight is 341.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-2-adamantyl-2-naphthalenesulfonamide is 341.14495015 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Protein Kinase Inhibition
Naphthalenesulfonamides, including derivatives similar to N-2-adamantyl-2-naphthalenesulfonamide, have been identified as inhibitors of protein kinases. For instance, isoquinolinesulfonamides, a related compound, are potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C (Hidaka et al., 1984). This inhibition mechanism is important for understanding the modulation of various cellular processes, including signal transduction pathways.
Antineoplastic Activity
Certain adamantyl-naphthalene compounds, such as 2,4-Diamino-5-(1-adamantyl)-6-methylpyrimidine (DAMP), have been found to be potent inhibitors of mammalian dihydrofolate reductase, showing antineoplastic activity (Cody & Zakrzewski, 1982). This aspect is crucial in cancer research, offering potential pathways for developing new cancer treatments.
Activation of Protein Kinase C
Naphthalenesulfonamide derivatives, similar in structure to N-2-adamantyl-2-naphthalenesulfonamide, can activate protein kinase C, an enzyme that plays a significant role in regulating various cellular functions (Ito et al., 1986). This suggests a potential application in manipulating cell signaling pathways for therapeutic purposes.
Synthesis of Naphtho[1,2-d]imidazoles
Adamantyl-naphthalene compounds have been used in the synthesis of 2-aryl-3H-naphtho[1,2-d]imidazoles (Frolenko et al., 2013). These compounds are significant in the development of new materials and pharmaceuticals due to their unique chemical properties.
Formation of Unimolecular Micelles
Adamantyl groups, when attached to naphthalene structures, contribute to the formation of unimolecular micelles. These structures are studied for their potential applications in drug delivery systems (Morishima et al., 1995). The self-organization and stability of these micelles are key factors in their biomedical applications.
Neuroprotective Agents
Adamantyl-naphthalene derivatives have shown potential as neuroprotective agents. They exhibit activities such as inhibition of N-methyl-d-aspartate receptors and free radical scavenging (Joubert et al., 2011). This highlights their potential in treating neurological disorders.
Synthesis of Enantiomers
Adamantyl-naphthalene compounds have been used in the synthesis of single enantiomers stable at ambient temperatures (Aikawa et al., 2011). This is significant for pharmaceutical applications where enantiomeric purity is crucial for drug efficacy.
Properties
IUPAC Name |
N-(2-adamantyl)naphthalene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S/c22-24(23,19-6-5-15-3-1-2-4-16(15)12-19)21-20-17-8-13-7-14(10-17)11-18(20)9-13/h1-6,12-14,17-18,20-21H,7-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYUGLXDLJLYOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NS(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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